

Potency & Selectivity Profile of UNC2025

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Compound Focus: UNC2025

CAS No.: 1429881-91-3

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UNC2025 was developed to improve upon the poor pharmacokinetic properties of a previous inhibitor, UNC1062 [1]. It demonstrates high potency against its primary targets, making it a candidate for investigating therapies in acute leukemias [2] [3].

The table below summarizes key quantitative data for **UNC2025**'s activity against its primary and select off-target kinases.

Kinase Target	Biochemical Assay (K _i , nM)	Cellular Assay (IC ₅₀ , nM)	Type of Inhibition
MerTK	0.16 [2] [3]	2.7 [2] [3]	ATP-competitive [4]
Flt3	0.59 [3]	14 [3]	ATP-competitive [4]
Axl	13.3 [2]	122 [2]	ATP-competitive [4]
Tyro3	Information missing	37 [1]	ATP-competitive [4]

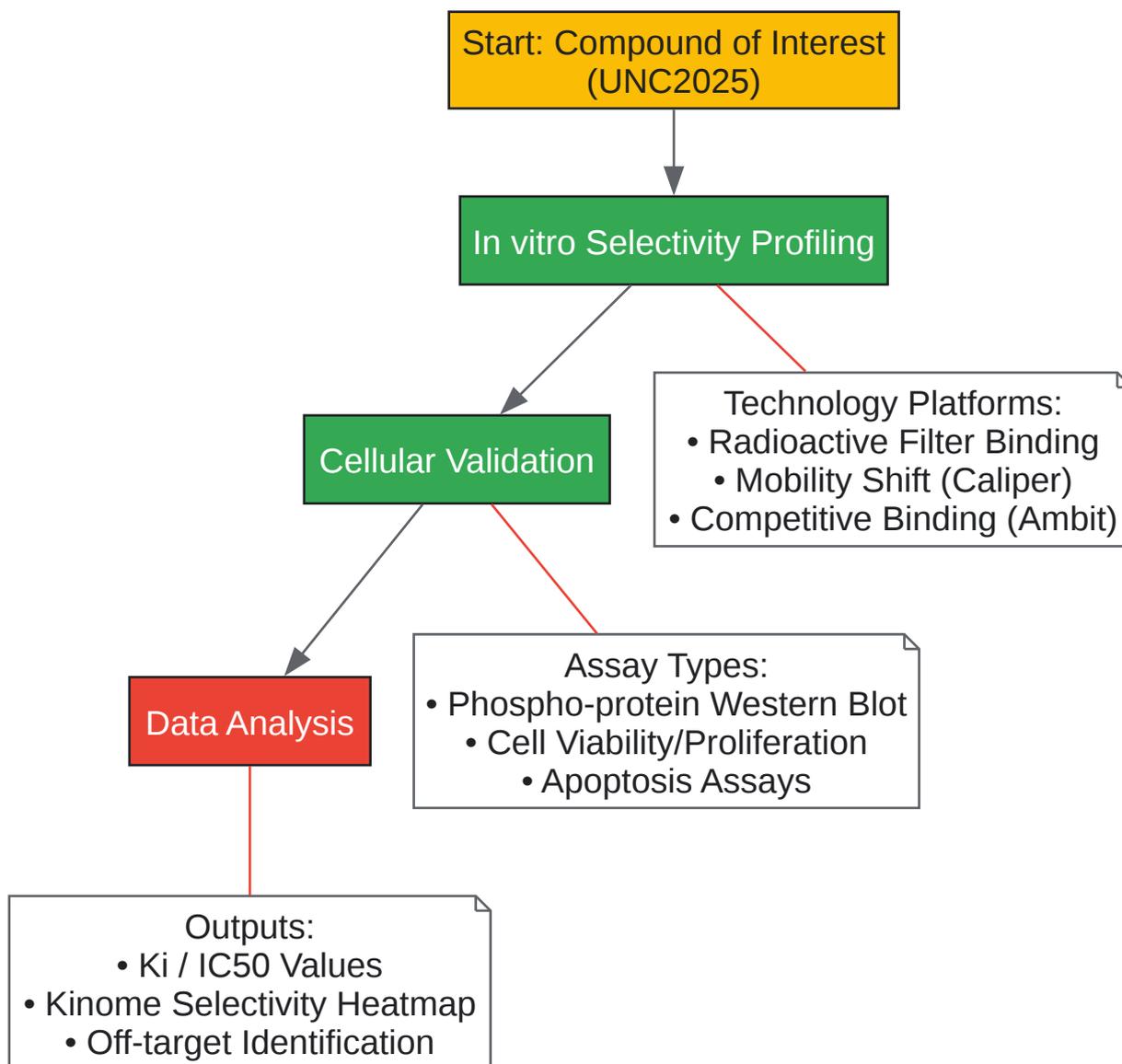
Selectivity Summary: Profiling against **over 300 kinases** reveals that **UNC2025** is highly selective for MerTK and Flt3 [2] [3]. Among 305 kinases tested, only 66 were inhibited by more than 50% at concentrations greater than 100 times the IC₅₀ for MerTK [2]. Its next most potent target, Axl, is inhibited with **over 45-fold lower potency** than MerTK, underscoring its pharmacologically useful selectivity [2].

Key Experimental Protocols

The potency and selectivity data for **UNC2025** were generated using standardized, high-confidence methods common in kinase inhibitor development.

- **Biochemical Kinase Assays:** These experiments measure the direct inhibition of kinase enzyme activity. **UNC2025**'s K_i (inhibitory constant) values were likely determined using assays that track the transfer of a phosphate group from ATP to a substrate [5]. Common technologies include **radioactive filter binding** or **mobility shift assays** (e.g., Caliper) [5].
- **Cellular Assays (IC_{50}):** These evaluate a compound's ability to inhibit kinase function in a live cell context. For **UNC2025**, cellular IC_{50} was determined by measuring the reduction of phosphorylated MerTK (p-Mer) and downstream signaling proteins (like STAT6, AKT) in leukemia cell lines via immunoblotting after treatment with the compound [2].
- **Selectivity Profiling:** The broad kinome selectivity was assessed using high-throughput platforms that screen a single compound against hundreds of purified kinase enzymes in parallel. The data for **UNC2025** aligns with results from commercial services like **DiscoverX's KinomeScan**, which uses a competitive binding assay, or other labs using biochemical activity assays [2] [5].

The following diagram illustrates the typical workflow for generating the comprehensive kinase selectivity data.



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Interpretation Guide for Researchers

- **Biochemical vs. Cellular Potency:** The difference between the very low nM Ki values (biochemical) and higher nM IC₅₀ values (cellular) is expected. Cellular potency is influenced by factors like cell permeability, protein binding, and compensatory pathways [1] [2].
- **Selectivity and Off-Targets:** While **UNC2025** is highly selective, its activity on Axl and Tyro3 (other TAM family kinases) is noted. This may be therapeutically relevant or contribute to its efficacy, but should be considered when using it as a chemical probe [1].

- **Tool Compound Use:** Given its high oral bioavailability and demonstrated target engagement in vivo (e.g., inhibition of MerTK phosphorylation in mouse bone marrow blasts), **UNC2025** is a suitable tool for preclinical in vivo studies targeting MerTK and/or Flt3 [1] [2] [3].

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